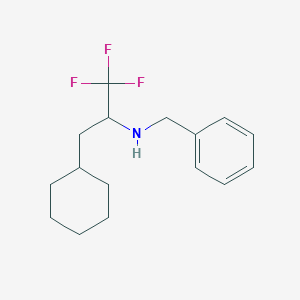

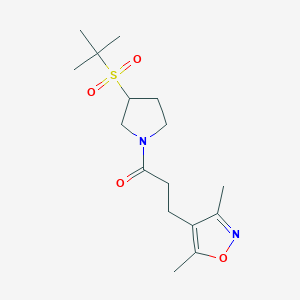

N-benzyl-3-cyclohexyl-1,1,1-trifluoro-propan-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

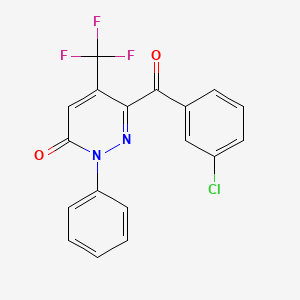

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The benzyl group could be introduced through a Friedel-Crafts alkylation, the cyclohexyl group through a cycloaddition or cyclization reaction, and the trifluoro-propan-2-amine group through a nucleophilic substitution or addition reaction involving a trifluoro-propan-2-ol or trifluoro-propan-2-chloride and an amine .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzyl group is aromatic, the cyclohexyl group is aliphatic and cyclic, and the trifluoro-propan-2-amine group contains a polar N-F bond and a potentially stereogenic center at the second carbon .Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions. The benzyl group could undergo electrophilic aromatic substitution, the cyclohexyl group could undergo reactions typical of alkanes like free radical halogenation, and the trifluoro-propan-2-amine group could participate in reactions typical of amines and organofluorine compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its various functional groups. It would likely be a solid or liquid at room temperature, with a polar amine group that could participate in hydrogen bonding, making it somewhat soluble in water. The presence of the aromatic benzyl group and aliphatic cyclohexyl group could also give it some solubility in nonpolar solvents .Wissenschaftliche Forschungsanwendungen

Catalysis and Organic Synthesis

Recyclable Copper Catalyst Systems : N-benzyl-3-cyclohexyl-1,1,1-trifluoro-propan-2-amine is potentially implicated in research focusing on recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions. These systems facilitate the formation of C–N bonds between a variety of amines and aryl halides or boronic acids, underscoring the significance of such catalysts in organic synthesis for commercial applications (M. Kantam et al., 2013).

Metalloporphyrin-catalyzed Reactions : Metalloporphyrin catalysts, which may use or be inspired by the structure or reactivity of N-benzyl-3-cyclohexyl-1,1,1-trifluoro-propan-2-amine, have been explored for their utility in selective functionalization of saturated C-H bonds. This includes transformations such as hydroxylation, amination, and carbenoid insertion, contributing to the field of biomimetic studies and advancing organic synthesis methodologies (C. Che et al., 2011).

Transition-Metal-Catalyzed Reductive Amination : In the broader context of amine synthesis, the principles underlying the use of compounds like N-benzyl-3-cyclohexyl-1,1,1-trifluoro-propan-2-amine can be applied in transition-metal-catalyzed reductive amination processes. These reactions are crucial for producing primary, secondary, and tertiary amines, leveraging hydrogen as a reducing agent (T. Irrgang & R. Kempe, 2020).

Material Science and Environmental Applications

- Amine-Functionalized Metal–Organic Frameworks (MOFs) : Research has also delved into amine-functionalized MOFs, where the basic structural or functional properties of compounds similar to N-benzyl-3-cyclohexyl-1,1,1-trifluoro-propan-2-amine could be relevant. These frameworks are particularly promising for CO2 capture due to the strong interaction between CO2 and the basic amino functionalities, highlighting an environmental application of such chemical functionalities (Yichao Lin et al., 2016).

Eigenschaften

IUPAC Name |

N-benzyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22F3N/c17-16(18,19)15(11-13-7-3-1-4-8-13)20-12-14-9-5-2-6-10-14/h2,5-6,9-10,13,15,20H,1,3-4,7-8,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMJAUHBEDFIOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(F)(F)F)NCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-cyclohexyl-1,1,1-trifluoro-propan-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(Cyclobutylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2395303.png)

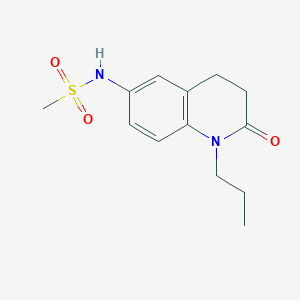

![N-(2,6-dimethylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide](/img/structure/B2395306.png)

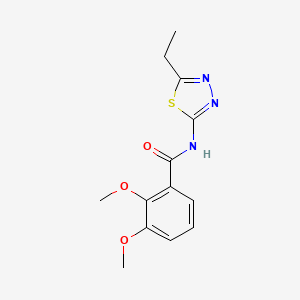

![6-[3-(Dimethylamino)propyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2395318.png)

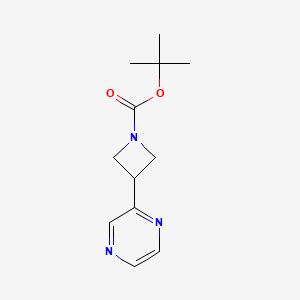

![3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2395321.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)propionamide](/img/structure/B2395324.png)